Potassium phosphate trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium phosphate is a generic term for the salts of potassium and phosphate ions. It includes Monopotassium phosphate (KH2PO4), Dipotassium phosphate (K2HPO4), and Tripotassium phosphate (K3PO4) . Potassium phosphate dibasic trihydrate is a key component of potassium phosphate buffer, phosphate-buffered saline (PBS), and phosphate-buffered EDTA (PBE). It is extensively used in the preparation of biological samples for various biological experiments .

Synthesis Analysis

Tripotassium phosphate is produced by the neutralization of phosphoric acid with potassium hydroxide . It is used as an inert, easily removed proton acceptor in organic synthesis .Molecular Structure Analysis

Potassium phosphate has a molecular weight of 212.27 g/mol . The InChI Key for Potassium phosphate is XQGPKZUNMMFTAL-UHFFFAOYSA-L .Chemical Reactions Analysis

Tripotassium phosphate has few industrial applications. It is used as an inert, easily removed proton acceptor in organic synthesis. Some of the reactions include the deprotection of BOC amines, the synthesis of unsymmetrical diaryl ethers using [Bmim] as the solvent, and the cross-coupling reaction of aryl halides with terminal alkynes .Physical And Chemical Properties Analysis

Potassium phosphate compounds are highly water-soluble salts that yield moderately alkaline solutions in water . The pH of a 5% solution of Potassium phosphate dibasic trihydrate is between 8.5 to 9.6 . It appears as a white or off-white solid .Mechanism of Action

Phosphorus in the form of organic and inorganic phosphate has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . Potassium is the major cation of intracellular fluid and is essential for the conduction of nerve impulses in heart, brain, and skeletal muscle .

Safety and Hazards

Future Directions

Potassium phosphate is widely used in molecular biology, biochemistry, and chromatography . As a food additive, potassium phosphates have the E number E340 . It is expected that the use of potassium phosphate will continue to expand in various fields due to its buffering capacity and other properties .

properties

CAS RN |

115281-28-2 |

|---|---|

Product Name |

Potassium phosphate trihydrate |

Molecular Formula |

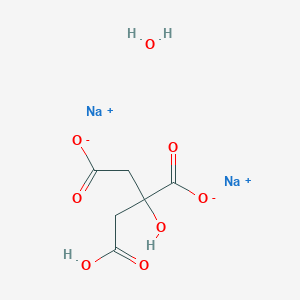

H6K2O6P+ |

Molecular Weight |

211.212 |

IUPAC Name |

dipotassium;dioxido(oxo)phosphanium;trihydrate |

InChI |

InChI=1S/2K.HO3P.3H2O/c;;1-4(2)3;;;/h;;(H,1,2,3);3*1H2/q2*+1;;;;/p-1 |

InChI Key |

CVEPXURAVKBOHF-UHFFFAOYSA-M |

SMILES |

O.O.O.[O-][P+](=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydro-1H-cyclopenta[b]quinoxalin-5-ol](/img/structure/B568575.png)